1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
Description
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a piperidine derivative featuring dual sulfonyl substituents. The compound’s structure includes a 3-chloro-4-fluorophenyl sulfonyl group at position 1 and a 1-methyl-1H-imidazol-2-yl sulfonyl group at position 4 of the piperidine ring.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O4S2/c1-19-9-6-18-15(19)25(21,22)11-4-7-20(8-5-11)26(23,24)12-2-3-14(17)13(16)10-12/h2-3,6,9-11H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZXTMFNDIZBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a complex organic molecule that features a piperidine ring and multiple sulfonyl groups. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on antibacterial, antiviral, and enzyme inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.35 g/mol. The presence of halogen atoms (chlorine and fluorine) and sulfonyl groups indicates significant reactivity and potential biological properties.
Biological Activity Overview
Research has shown that compounds containing piperidine and sulfonamide functionalities often exhibit notable pharmacological effects. The following sections explore specific biological activities associated with this compound.
Antibacterial Activity
Studies have demonstrated that related sulfonamide compounds exhibit strong antibacterial properties. For instance, a synthesized derivative containing similar structural features showed IC50 values ranging from 1.21 µM to 6.28 µM against various bacterial strains, which indicates potent antibacterial activity when compared to standard drugs .
| Compound | IC50 (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 2.14 ± 0.003 | E. coli |
| Compound B | 0.63 ± 0.001 | S. aureus |
| Compound C | 2.39 ± 0.005 | P. aeruginosa |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively, particularly against acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : Compounds with similar sulfonamide structures have shown promising results in inhibiting AChE, which is crucial for treating neurodegenerative diseases.
- Urease Inhibition : Another study reported significant urease inhibition with IC50 values as low as 2.15 µM, suggesting potential applications in treating urease-related conditions .
Antiviral Activity
Emerging research indicates that compounds with the pyrazole motif, similar to those in this compound, exhibit antiviral properties against various viruses, including herpes simplex virus (HSV). For example, certain pyrazole derivatives have shown up to 69% reduction in HSV plaque formation at specific concentrations .
Case Studies
- Study on Antiviral Efficacy : A recent investigation found that pyrazole-containing compounds significantly inhibited the replication of the tobacco mosaic virus (TMV), demonstrating the potential applicability of this compound in antiviral therapies .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition capabilities of sulfonamide derivatives found that certain compounds could effectively inhibit both AChE and urease, emphasizing their therapeutic potential in treating infections and neurodegenerative disorders .
Comparison with Similar Compounds
Sulfonyl Piperidine Derivatives
The compound is structurally distinct from other sulfonyl piperidines documented in patents and chemical databases. Key comparisons include:
Key Observations :
- The target compound’s dual sulfonyl groups differentiate it from analogs with single sulfonyl or mixed functional groups (e.g., carbonyl in ).
- Halogenation (Cl/F) on the aryl ring may enhance binding to hydrophobic pockets in biological targets compared to non-halogenated derivatives like the 4-fluorophenyl analog in .
Electronic and Steric Effects
- Chloro vs.
- Imidazole vs. Pyridine/Pyrrole : The 1-methylimidazole ring offers a planar, aromatic heterocycle distinct from pyridine or pyrrole systems in , which could influence π-π stacking or metal coordination.
Hypothesized Pharmacological Implications
- Dual Sulfonyl Groups : These may enhance binding to sulfotransferases or sulfonylurea receptors, though this requires experimental validation.
- Metabolic Stability: The chloro and fluoro substituents likely reduce oxidative metabolism compared to non-halogenated analogs, as observed in related fluorinated pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
